molecular formula C11H19O5P B042153 Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate CAS No. 26199-74-6

Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate

Cat. No. B042153
CAS RN: 26199-74-6
M. Wt: 262.24 g/mol
InChI Key: BQKSHEFROALUGV-UHFFFAOYSA-N
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Description

Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate, also known as DEPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DEPP belongs to the class of organophosphorus compounds and is widely used as a precursor in the synthesis of various other compounds.

Scientific Research Applications

  • Synthesis of Alkynes : Diethyl (dichloromethyl)phosphonate, a related compound, is used in synthesizing alkynes like (4-methoxyphenyl)ethyne (Marinetti & Savignac, 2003).

  • Intermediate in Pharmaceutical Synthesis : 2-Diethoxyphosphoryl-4-nitroalkanoates, similar in structure to Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate, serve as versatile intermediates for synthesizing α-alkylidene-γ-lactones and lactams, which have potential pharmaceutical applications (Blaszczyk, Krawczyk, & Janecki, 2004).

  • Preparation of Cyclopentenecarboxylates : An efficient method for preparing 2-diethoxyphosphoryl-6-oxohexanoates, which can be applied to the preparation of cyclopentenecarboxylates, demonstrates the utility of such compounds in organic synthesis (Krawczyk & Albrecht, 2008).

  • Synthesis of Nitrogen Heterocycles : Ethyl 3-(diethoxyphosphoryl)-3,3-difluoropyruvate, a structurally related compound, is used in synthesizing difluoromethylphosphonate-substituted nitrogen heterocycles, important in various chemical processes (Pasternak, Golubev, Peregudov, & Chkanikov, 2000).

  • Synthesis of Phosphoryl Quinolinones : The synthesis of various 3-phosphorylquinolin-4-ones and naphthyridin-4-ones using ethyl 2-chlorobenzoates and diethyl methylphosphonates highlights the versatility of these compounds in complex organic syntheses (Kędzia, Modranka, & Janecki, 2011).

  • Synthesis of Enantiomerically Pure Compounds : A domino Michael-Knoevenagel condensation reaction for synthesizing optically active 3-diethoxyphosphoryl-2-oxocyclohex-3-enecarboxylates demonstrates the application in stereoselective synthesis (Albrecht, Richter, Vila, Krawczyk, & Jørgensen, 2009).

  • Role in Nef Reactions : The compound (2R*,3R*,4R*)-tert-Butyl 2-(diethoxyphosphoryl)-4-nitro-3-(4-nitrophenyl)pentanoate is a key substrate for spontaneous Nef reactions, a type of organic reaction (Krawczyk, Albrecht, Wojciechowski, & Wolf, 2006).

  • Antibiotic Synthesis : An efficient synthesis method for antibiotic SF-2312 (3-dihydroxyphosphoryl-1,5-dihydroxy-2-pyrrolidone) from similar compounds indicates potential pharmaceutical applications (Hanaya & Itoh, 2010).

  • Friedel-Crafts Alkylation : A study on Lewis acid-catalyzed Friedel-Crafts alkylation using ethyl 2-(diethoxyphosphoryl)acrylate demonstrates its role in organic synthesis (Tarasenko & Beletskaya, 2016).

  • Synthesis of Thymidine Analogues : The synthesis of enantiomerically pure thymidine analogues using a building block approach showcases the compound's utility in nucleoside analog synthesis (Arnone, Bravo, Frigerio, Mele, Vergani, & Viani, 1999).

properties

IUPAC Name

ethyl 2-diethoxyphosphorylpent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19O5P/c1-5-9-10(11(12)14-6-2)17(13,15-7-3)16-8-4/h1,10H,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKSHEFROALUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC#C)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402537
Record name Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate

CAS RN

26199-74-6
Record name Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethyl α-propargylphosphonoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OI Artyushin, SN Osipov, GV Röschenthaler… - Synthesis, 2009 - thieme-connect.com
An efficient pathway for the selective preparation of monopropargyl-substituted phosphonocarboxylate (PC) has been developed via the addition of sodium acetylenide to …
Number of citations: 20 www.thieme-connect.com

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